molecular formula C6H11NO3 B588887 methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate CAS No. 142835-68-5

methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate

Cat. No.: B588887
CAS No.: 142835-68-5
M. Wt: 145.158
InChI Key: ZJCOKAIDFXIYTL-GXFGBBIGSA-N
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Description

Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of an appropriate amino alcohol with a methoxycarbonylating agent under basic conditions. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Sodium hydride or potassium carbonate

    Temperature: 0°C to room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Nucleophiles like sodium azide, thiols, or alcohols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Corresponding substituted amines, thiols, or ethers.

    Oxidation: Oxaziridines or other oxidized derivatives.

    Reduction: Amines or other reduced products.

Scientific Research Applications

Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening reactions that form more stable products. These interactions can target specific molecular pathways, depending on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3R)-2,3-dibromo-3-phenylpropanoate
  • Methyl (2S,3R)-3-methylglutamate
  • Methyl (2S,3R)-3-alkyl/alkenylglutamates

Uniqueness

Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate is unique due to its aziridine ring structure, which imparts high reactivity and potential for diverse chemical transformations. This distinguishes it from other similar compounds that may lack the aziridine ring and thus have different reactivity profiles and applications.

Properties

IUPAC Name

methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4-5(6(8)9-2)7(4)10-3/h4-5H,1-3H3/t4-,5+,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCOKAIDFXIYTL-GXFGBBIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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